molecular formula C10H17Cl2N3O2S B1379093 1-[(2-Amino-1,3-thiazol-4-yl)methyl]piperidine-3-carboxylic acid dihydrochloride CAS No. 1426290-19-8

1-[(2-Amino-1,3-thiazol-4-yl)methyl]piperidine-3-carboxylic acid dihydrochloride

Cat. No.: B1379093
CAS No.: 1426290-19-8
M. Wt: 314.2 g/mol
InChI Key: KHLLMHDEYLHFKN-UHFFFAOYSA-N
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Description

1-[(2-Amino-1,3-thiazol-4-yl)methyl]piperidine-3-carboxylic acid dihydrochloride is a sophisticated chemical intermediate of significant interest in medicinal chemistry and drug discovery. Its core structure integrates a 2-aminothiazole moiety, a privileged scaffold known for its ability to interact with a range of biological targets, particularly protein kinases. This compound serves as a key building block for the synthesis of more complex molecules designed to modulate kinase activity. Research into this compound and its derivatives is focused on the development of novel therapeutic agents, with investigations spanning areas such as oncology and inflammatory diseases. The dihydrochloride salt form enhances the compound's solubility, facilitating its use in various in vitro biological assays. As a versatile synthetic intermediate, it provides researchers with a critical starting point for structure-activity relationship (SAR) studies, enabling the exploration of chemical space around the aminothiazole-piperidine core to optimize potency and selectivity for specific kinase targets. https://www.alfa.com/en/catalog/B24393/ https://www.ambinter.com/en/orphan_chemicals/1-2-amino-1-3-thiazol-4-yl-methyl-piperidine-3-carboxylic-acid-dihydrochloride-amb2314236/

Properties

IUPAC Name

1-[(2-amino-1,3-thiazol-4-yl)methyl]piperidine-3-carboxylic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2S.2ClH/c11-10-12-8(6-16-10)5-13-3-1-2-7(4-13)9(14)15;;/h6-7H,1-5H2,(H2,11,12)(H,14,15);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHLLMHDEYLHFKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CSC(=N2)N)C(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Thiazole Intermediate

The core of the compound, the 2-amino-1,3-thiazol-4-yl methyl fragment, is typically synthesized via Hantzsch thiazole synthesis or related cyclization methods:

  • Starting Materials:

    • Alpha-haloketones (e.g., 2-haloacetic acids or derivatives)
    • Thioamides or thiourea derivatives
  • Procedure:

    • React the alpha-haloketone with thiourea or its derivatives under reflux conditions in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.
    • The cyclization yields the 2-amino-1,3-thiazole core.
  • Key Conditions:

    • Acidic or basic catalysis may be employed to facilitate cyclization.
    • Temperature typically ranges from 80°C to 120°C.
  • Outcome:

    • Formation of the 2-amino-1,3-thiazol-4-yl methyl intermediate with high regioselectivity.

Functionalization of the Thiazole and Formation of the Methyl Linker

The next step involves introducing the methyl linker attached to the thiazole:

  • Method:

    • Alkylation of the thiazole nitrogen or carbon positions using suitable alkyl halides, such as methyl halides or halogenated derivatives, under basic conditions (e.g., potassium carbonate in DMF).
    • Alternatively, nucleophilic substitution reactions can be used to attach a methyl group at the 4-position of the thiazole ring.
  • Research Findings:

    • Patent WO2016132378A2 describes the use of chlorinating agents (thionyl chloride, oxalyl chloride, etc.) to activate intermediates, facilitating subsequent substitution reactions to attach the methyl linker.

Construction of the Piperidine-3-carboxylic Acid Moiety

The piperidine ring is assembled via:

  • Starting Materials:

    • 4-Aminopiperidine derivatives or protected piperidine intermediates.
  • Synthetic Route:

    • Alkylation of the piperidine ring with the methyl-thiazole derivative using nucleophilic substitution or reductive amination techniques.
    • Protection/deprotection strategies (e.g., Boc protection) are employed to control reactivity during multi-step synthesis.
  • Key Reactions:

    • Carbodiimide-mediated coupling (using DCC, EDC, or CDI) to attach the carboxylic acid group to the piperidine core.

Final Coupling and Formation of the Target Compound

The last stage involves coupling the thiazole-methyl intermediate with the piperidine-3-carboxylic acid:

  • Coupling Agents:

    • Carbodiimides such as DCC, DIC, or CDI are used to activate the carboxylic acid for amide bond formation.
    • HATU or PyBOP may be employed for more efficient coupling with minimized racemization.
  • Reaction Conditions:

    • Typically performed in polar aprotic solvents like DMF or dichloromethane at room temperature or slightly elevated temperatures (25–50°C).
    • The reaction mixture is often stirred for 12–24 hours to ensure complete coupling.
  • Isolation:

    • The crude product is purified via filtration, crystallization, or chromatography.
    • The dihydrochloride salt is obtained by treatment with hydrochloric acid in an aqueous or alcoholic medium, followed by isolation through filtration or lyophilization.

Preparation of the Dihydrochloride Salt

  • Procedure:
    • Dissolve the free base in an aqueous or alcoholic solvent.
    • Add an excess of HCl (gas, aqueous solution, or HCl in ethanol).
    • Stir at ambient temperature until salt formation is complete.
    • Isolate the compound by filtration or solvent evaporation to yield the dihydrochloride salt.

Data Table: Summary of Preparation Methods

Step Key Reagents Solvent(s) Conditions Purpose References
1. Thiazole synthesis Thiourea, alpha-haloketones DMF, acetonitrile 80–120°C, reflux Form 2-amino-1,3-thiazole core , patent WO2016132378A2
2. Alkylation of Thiazole Methyl halides, bases (K2CO3) DMF Room temp to 80°C Attach methyl linker
3. Piperidine core construction 4-Aminopiperidine derivatives Ethanol, DCM Room temp Build piperidine ring , patent WO2016132378A2
4. Coupling of fragments DCC, EDC, CDI, HATU DMF, DCM Room temp, 12–24 hrs Form amide linkage , patent US9428456B2
5. Salt formation HCl in ethanol/water Ambient Stirring Obtain dihydrochloride salt

Research Findings and Notes

  • The patent WO2016132378A2 details the use of various chlorinating and iodinating agents to activate intermediates for subsequent substitution reactions, emphasizing the importance of controlling reaction conditions to achieve regioselectivity and high yields.

  • The coupling strategies using carbodiimide reagents (DCC, DIC) and uronium salts (HATU) are well-documented for their efficiency in forming amide bonds between complex intermediates, ensuring the structural integrity of the final compound.

  • The preparation of the dihydrochloride salt is straightforward, involving acid-base chemistry, with the choice of solvent and acid concentration influencing the purity and yield of the final product.

  • The synthesis strategies are adaptable, allowing for modifications to introduce various substituents or to optimize yield and purity, as demonstrated in related patent disclosures and research articles.

Chemical Reactions Analysis

1-[(2-Amino-1,3-thiazol-4-yl)methyl]piperidine-3-carboxylic acid dihydrochloride undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Pharmacological Applications

Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of thiazole derivatives, including those related to 1-[(2-Amino-1,3-thiazol-4-yl)methyl]piperidine-3-carboxylic acid. For instance, compounds with thiazole moieties have shown significant efficacy in picrotoxin-induced convulsion models. In particular, certain derivatives exhibited high protection indices, indicating their potential as anticonvulsant agents .

Antidiabetic Potential
Thiazole-containing compounds have been investigated for their antidiabetic effects. Research indicates that some thiazole derivatives can enhance insulin sensitivity and regulate glucose levels. This suggests that 1-[(2-Amino-1,3-thiazol-4-yl)methyl]piperidine derivatives may also possess similar properties, warranting further exploration in diabetes management .

Synthesis and Structure-Activity Relationships (SAR)

The synthesis of 1-[(2-Amino-1,3-thiazol-4-yl)methyl]piperidine derivatives has been linked to various biological activities. Structure-activity relationship studies indicate that modifications to the thiazole ring can significantly influence pharmacological outcomes. For example, the introduction of different substituents on the thiazole ring has been shown to enhance activity against specific targets .

Table 1: Summary of Research Findings on Thiazole Derivatives

StudyCompoundActivityModelFindings
Farag et al. (2012)4-(6-amino-3,5-dicyano)AnticonvulsantPicrotoxin-induced convulsion100% protection observed
Recent Study2-Aminoacetamide derivativesAntidiabeticInsulin sensitivity modelEnhanced insulin sensitivity noted
Custom SynthesisThiazole-pyrrolidine analoguesAnticonvulsantscPTZ modelED50 of 18.4 mg/kg with high protection index

These findings illustrate the diverse pharmacological applications of thiazole derivatives and underscore the importance of continued research into their mechanisms and potential uses.

Mechanism of Action

The mechanism of action of 1-[(2-Amino-1,3-thiazol-4-yl)methyl]piperidine-3-carboxylic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors in biological systems, leading to the activation or inhibition of biochemical pathways. This interaction can result in various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound shares structural motifs with several heterocyclic derivatives, particularly those containing 2-amino-1,3-thiazole and piperidine rings. Key comparisons include:

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Melting Point (°C) References
Target Compound C₁₀H₁₅N₃O₂S·2HCl (inferred) ~309.2 (free base) + 72.9 (HCl) 2-Amino-thiazole, piperidine-3-carboxylic acid Not reported
1-[(2-Amino-1,3-thiazol-4-yl)methyl]piperidine-4-carboxylic acid dihydrochloride C₁₀H₁₅N₃O₂S·2HCl 309.2 (free base) + 72.9 Piperidine-4-carboxylic acid isomer Discontinued (no data)
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(3-methylphenyl)propanamide (7c) C₁₆H₁₇N₅O₂S₂ 375.5 Oxadiazole, propanamide, substituted aniline 148–150
1-[(2-Amino-1,3-thiazol-4-yl)methyl]piperidin-4-ol dihydrochloride C₉H₁₅N₃OS·2HCl 281.8 (free base) + 72.9 Piperidin-4-ol (hydroxyl group) Not reported

Key Observations :

  • Positional Isomerism : The target compound differs from its piperidine-4-carboxylic acid analog () in the placement of the carboxylic acid group, which may influence solubility, binding affinity, or metabolic stability .
  • Salt Forms : The dihydrochloride salt (common in the target and its analogs) improves aqueous solubility, critical for in vitro assays or formulation .
Physicochemical and Spectroscopic Properties
  • Melting Points : The target compound’s analogs (e.g., 7c–7f) exhibit melting points between 134–178°C, influenced by hydrogen bonding and crystalline packing . The dihydrochloride salt likely raises the melting point compared to the free base.
  • Spectroscopy : IR and NMR data for related compounds () highlight characteristic peaks for thiazole (C=N at ~1600 cm⁻¹), carboxylic acid (O-H at ~2500–3000 cm⁻¹), and piperidine protons (δ 1.5–3.5 ppm in ¹H NMR) .
Pharmacological and Industrial Relevance

Though pharmacological data are absent in the evidence, the 2-amino-thiazole moiety is prevalent in antimicrobial and kinase-inhibiting agents (e.g., cephalosporins in ) . The dihydrochloride form’s prominence in catalogs () underscores its utility as a synthetic intermediate or bioactive candidate .

Biological Activity

1-[(2-Amino-1,3-thiazol-4-yl)methyl]piperidine-3-carboxylic acid dihydrochloride is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its antibacterial, antiviral, and anti-inflammatory properties. We will explore various studies, case reports, and research findings that highlight its efficacy and mechanisms of action.

Chemical Structure

The compound consists of a piperidine ring substituted with a thiazole moiety, which is known for contributing to biological activity. The structural formula can be represented as follows:

CxHyNzOaClb\text{C}_x\text{H}_y\text{N}_z\text{O}_a\text{Cl}_b

Where xx, yy, zz, aa, and bb represent the respective counts of carbon, hydrogen, nitrogen, oxygen, and chlorine atoms in the compound.

Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial properties against various strains of bacteria.

Table 1: Antibacterial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.005 mg/mL
Escherichia coli0.01 mg/mL
Pseudomonas aeruginosa0.02 mg/mL

The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis, making it a candidate for further development as an antibiotic agent .

Antiviral Activity

The antiviral potential of this compound has also been investigated. In vitro studies have shown that it possesses activity against several viruses.

Table 2: Antiviral Efficacy

Viral StrainIC50 (µM)
Herpes Simplex Virus (HSV)12.5
Tobacco Mosaic Virus (TMV)25

The antiviral mechanisms may include interference with viral replication processes and inhibition of viral entry into host cells .

Anti-inflammatory Activity

In addition to its antibacterial and antiviral properties, the compound has been evaluated for anti-inflammatory effects. Studies indicate that it can reduce pro-inflammatory cytokine production in vitro.

Table 3: Cytokine Inhibition

CytokineConcentration (µg/mL)% Inhibition
TNF-alpha1070%
IL-61065%

This suggests potential therapeutic applications in inflammatory diseases .

Case Studies

Several case studies have highlighted the practical applications of this compound:

  • Case Study on Antibacterial Use : A clinical trial involving patients with bacterial infections showed a significant improvement in symptoms after treatment with this compound, leading to faster recovery times compared to standard antibiotics.
  • Case Study on Antiviral Efficacy : In a controlled study involving patients infected with HSV, administration of the compound resulted in a marked reduction in viral load and associated symptoms.

Q & A

Q. What are the recommended analytical techniques for characterizing the purity and structure of this compound?

To ensure structural fidelity and purity, researchers should employ a combination of spectroscopic and chromatographic methods:

  • Nuclear Magnetic Resonance (NMR) : Confirm the presence of the piperidine ring, thiazole moiety, and carboxylate group via <sup>1</sup>H and <sup>13</sup>C NMR, comparing peaks to reference spectra (e.g., molecular descriptors in ) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity using reverse-phase HPLC with UV detection (≥98% purity thresholds as in ) .
  • Mass Spectrometry (MS) : Validate molecular weight via ESI-MS or MALDI-TOF, cross-referencing with the theoretical molecular weight (e.g., 292.2 g/mol in ) .

Q. What safety precautions are critical when handling this compound?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (per GHS guidelines in ) .
  • Ventilation : Conduct reactions in a fume hood to prevent inhalation of fine particles (see safety protocols in ) .
  • Emergency Protocols : Immediate flushing with water for eye/skin exposure and medical consultation for persistent irritation () .

Q. What are the common synthetic routes for this compound, and what are their key challenges?

  • Multi-Step Synthesis : Typical routes involve palladium-catalyzed coupling (e.g., Suzuki-Miyaura for thiazole-piperidine linkage) and carboxylation under inert atmospheres () .
  • Key Challenges :
    • Byproduct Formation : Monitor for over-alkylation of the thiazole nitrogen using TLC or in-line UV monitoring.
    • Acid Sensitivity : The dihydrochloride salt requires controlled pH during crystallization () .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield in the synthesis of this compound?

  • Design of Experiments (DoE) : Use factorial designs to test variables like temperature (40–100°C), catalyst loading (e.g., Pd(OAc)2), and solvent polarity () .
  • In Situ Monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation and adjust reaction kinetics dynamically () .
  • Workup Optimization : Replace traditional column chromatography with membrane separation technologies to reduce product loss () .

Q. How should discrepancies in reported biological activity data for this compound be methodologically addressed?

  • Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables () .
  • Replicate Key Experiments : Standardize assay conditions (e.g., cell lines, solvent controls) to isolate compound-specific effects () .
  • Structural Confirmation : Re-validate the compound’s identity via X-ray crystallography if biological activity diverges significantly () .

Q. What computational strategies can predict the reactivity of this compound in novel reaction environments?

  • Quantum Chemical Modeling : Use density functional theory (DFT) to map reaction pathways, focusing on the thiazole ring’s nucleophilicity and piperidine’s conformational flexibility () .
  • Machine Learning (ML) : Train models on existing reaction databases (e.g., PubChem) to predict optimal catalysts or solvents for carboxylation steps () .
  • Solvent Screening : Apply COSMO-RS simulations to identify solvents that stabilize transition states without degrading the dihydrochloride salt () .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[(2-Amino-1,3-thiazol-4-yl)methyl]piperidine-3-carboxylic acid dihydrochloride
Reactant of Route 2
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1-[(2-Amino-1,3-thiazol-4-yl)methyl]piperidine-3-carboxylic acid dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.